molecular formula C13H23BrO B13068589 2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane

2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane

Cat. No.: B13068589
M. Wt: 275.22 g/mol
InChI Key: ZYVHWGOVICWIMO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[221]heptane is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[221]heptane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, alkanes, or alkenes .

Scientific Research Applications

2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The bicyclic structure also allows for unique spatial interactions with molecular targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane is unique due to its combination of a bromomethyl group and a propan-2-yloxy group on a bicyclic heptane framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

2-(bromomethyl)-3,3-dimethyl-2-propan-2-yloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C13H23BrO/c1-9(2)15-13(8-14)11-6-5-10(7-11)12(13,3)4/h9-11H,5-8H2,1-4H3

InChI Key

ZYVHWGOVICWIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(C2CCC(C2)C1(C)C)CBr

Origin of Product

United States

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